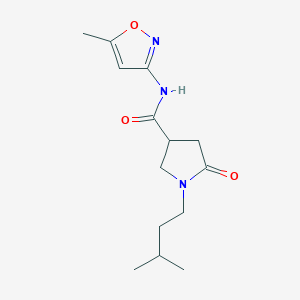![molecular formula C20H23FN2O2 B6106238 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, also known as EF-1502, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EF-1502 was initially developed as a selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The dysregulation of c-Myc is associated with various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is a selective inhibitor of the c-Myc/Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The interaction between c-Myc and Max is crucial for the transcriptional activity of c-Myc. This compound binds to the Max protein, preventing its interaction with c-Myc and thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by downregulating the expression of c-Myc target genes involved in cell survival and proliferation. This compound also inhibits cancer cell migration and invasion, which are important processes for metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is its selectivity for the c-Myc/Max interaction, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For research include optimizing the synthesis method to improve the solubility and bioavailability of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, testing its efficacy in animal models, and investigating its potential as a combination therapy option for cancer treatment. This compound may also have potential as a therapeutic agent for other diseases where c-Myc dysregulation is implicated, such as neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone was synthesized using a multi-step synthetic route. The first step involved the reaction of 2-ethoxybenzylamine with 3-fluorobenzaldehyde to obtain the intermediate product, 4-[(2-ethoxybenzyl)amino]-3-fluorobenzaldehyde. The second step involved the reaction of the intermediate product with pyrrolidin-2-one to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, lung, and prostate cancer. This compound achieves its anticancer effects by inhibiting the interaction between c-Myc and Max, which results in the downregulation of c-Myc target genes involved in cell proliferation, survival, and metabolism.
Propiedades
IUPAC Name |
4-[(2-ethoxyphenyl)methylamino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-25-19-9-4-3-7-16(19)12-22-18-11-20(24)23(14-18)13-15-6-5-8-17(21)10-15/h3-10,18,22H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRQKAQPRVDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![methyl 5-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6106159.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B6106191.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)
![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)